molecular formula C9H9ClN2O4 B13144365 Ethyl6-chloro-2-methyl-5-nitronicotinate

Ethyl6-chloro-2-methyl-5-nitronicotinate

Cat. No.: B13144365
M. Wt: 244.63 g/mol
InChI Key: UWTJGLWHYQBUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-2-methyl-5-nitronicotinate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-methyl-5-nitronicotinate typically involves the nitration of ethyl 6-chloro-2-methyl nicotinate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5th position. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of Ethyl 6-chloro-2-methyl-5-nitronicotinate can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 6-chloro-2-methyl-5-aminonicotinate.

    Substitution: Ethyl 6-substituted-2-methyl-5-nitronicotinate derivatives.

    Hydrolysis: 6-chloro-2-methyl-5-nitronicotinic acid.

Scientific Research Applications

Ethyl 6-chloro-2-methyl-5-nitronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-methyl-5-nitronicotinate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 6-chloro-2-methyl-5-nitronicotinate can be compared with other similar compounds, such as:

    Ethyl 6-chloro-5-nitronicotinate: Lacks the methyl group at the 2nd position, which may affect its reactivity and biological activity.

    Methyl 6-chloro-5-nitronicotinate: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.

    6-chloro-2-methyl-5-nitronicotinic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

ethyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-7(12(14)15)8(10)11-5(6)2/h4H,3H2,1-2H3

InChI Key

UWTJGLWHYQBUCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1C)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.